

# spectroscopic data (NMR, IR, MS) of unsubstituted isoquinoline

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## Compound of Interest

Compound Name: *Isoquinoline*

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## Spectroscopic Profile of Isoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for unsubstituted **isoquinoline**, an essential heterocyclic scaffold in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The following tables summarize the proton (<sup>1</sup>H) and carbon-13 (<sup>13</sup>C) NMR data for unsubstituted **isoquinoline**.

## <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **isoquinoline** exhibits distinct signals for each of its seven protons, with chemical shifts and coupling constants that are characteristic of its aromatic system.

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	9.22	s	
H-3	8.53	d	5.8
H-4	7.63	d	5.8
H-5	8.05	d	8.2
H-6	7.68	t	7.5
H-7	7.85	t	7.6
H-8	7.95	d	8.0

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

## <sup>13</sup>C NMR Spectral Data

The proton-decoupled <sup>13</sup>C NMR spectrum of **isoquinoline** shows nine distinct signals corresponding to its nine carbon atoms.

Carbon	Chemical Shift ( $\delta$ , ppm)
C-1	152.7
C-3	143.5
C-4	120.7
C-4a	128.9
C-5	127.6
C-6	130.4
C-7	127.2
C-8	126.6
C-8a	135.9

Note: Chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of **isoquinoline** is characterized by several key absorption bands.<sup>[1][2]</sup>

Frequency (cm <sup>-1</sup> )	Vibrational Mode	Intensity
3050-3000	C-H stretching (aromatic)	Medium
1620-1580	C=C stretching (aromatic ring)	Strong
1500-1400	C=C stretching (aromatic ring)	Medium-Strong
850-750	C-H out-of-plane bending	Strong

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. <sup>[3]</sup> Electron ionization (EI) is a common method for analyzing organic molecules like **isoquinoline**.<sup>[4][5]</sup>

m/z	Relative Intensity (%)	Assignment
129	100	[M] <sup>+</sup> (Molecular Ion)
102	46	[M-HCN] <sup>+</sup>
76	21	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>
51	53	[C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>

The molecular ion peak at m/z 129 corresponds to the molecular weight of **isoquinoline** (C<sub>9</sub>H<sub>7</sub>N).<sup>[6]</sup> The fragmentation pattern provides further structural information.

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.

## NMR Spectroscopy

### Sample Preparation:

- Dissolve approximately 5-25 mg of **isoquinoline** in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.[7][8]
- Ensure the sample is free of any solid particles by filtering if necessary.[7]
- An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing.[8]

### Data Acquisition ( $^1\text{H}$ NMR):

- Insert the sample into the NMR spectrometer.[9]
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[9]
- Acquire the spectrum using a standard pulse sequence.[10] The number of scans will depend on the sample concentration.
- Process the acquired free induction decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.[11]

### Data Acquisition ( $^{13}\text{C}$ NMR):

- Follow the same sample preparation and initial instrument setup as for  $^1\text{H}$  NMR.
- Use a standard pulse sequence for a proton-decoupled  $^{13}\text{C}$  NMR experiment.[10][11]
- Set an appropriate number of scans to achieve a good signal-to-noise ratio, which is typically higher than for  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .[12]
- Process the data similarly to the  $^1\text{H}$  NMR spectrum.[11]

## Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a small drop of liquid **isoquinoline** between two salt plates (e.g., NaCl or KBr).[\[13\]](#)
- Gently press the plates together to form a thin film.

Sample Preparation (Solid Sample as a KBr Pellet):

- Mix a small amount of solid **isoquinoline** with dry potassium bromide (KBr).
- Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

Data Acquisition:

- Place the sample holder in the IR spectrometer.[\[13\]](#)
- Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .[\[1\]](#)
- A background spectrum should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

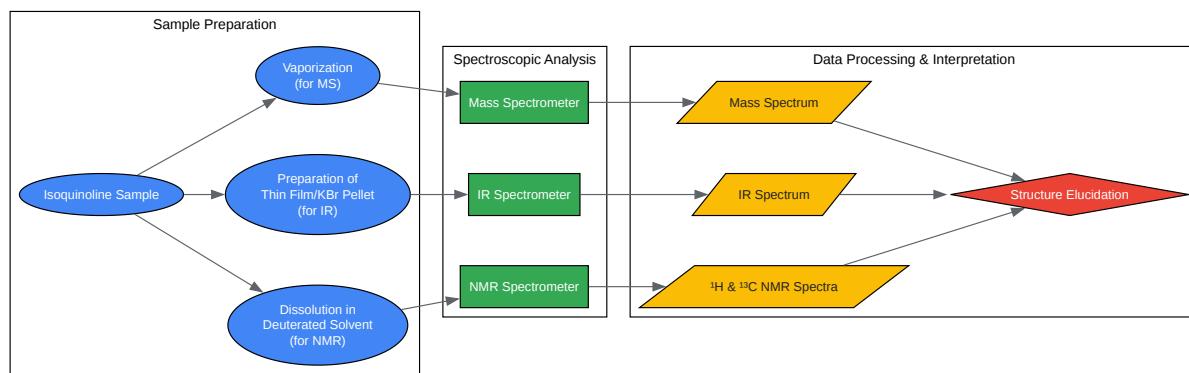
- The sample can be introduced directly into the ion source via a heated probe or through a gas chromatograph (GC-MS) for separation from a mixture.[\[4\]](#)[\[14\]](#)

Ionization and Analysis:

- In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[\[5\]](#)[\[14\]](#)
- The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.[\[4\]](#)[\[14\]](#)
- A detector records the abundance of each ion.[\[14\]](#)

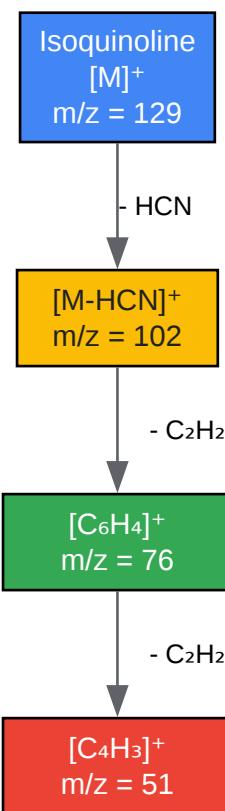
## Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the fragmentation pathway of **isoquinoline** in mass spectrometry.



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Caption: General workflow for the spectroscopic analysis of **isoquinoline**.



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Caption: Proposed mass spectrometry fragmentation pathway for **isoquinoline**.

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